molecular formula C11H15NO2 B8439890 Ethyl 3-(pyridin-3-yl)butanoate

Ethyl 3-(pyridin-3-yl)butanoate

Cat. No.: B8439890
M. Wt: 193.24 g/mol
InChI Key: AZVMTDLPURVDGH-UHFFFAOYSA-N
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Description

Ethyl 3-(pyridin-3-yl)butanoate is an ester derivative featuring a pyridine ring substituted at the third carbon of a butanoate backbone. This compound is of interest in organic synthesis and pharmaceutical research due to its heteroaromatic pyridine moiety, which confers unique electronic and steric properties.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 3-pyridin-3-ylbutanoate

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)7-9(2)10-5-4-6-12-8-10/h4-6,8-9H,3,7H2,1-2H3

InChI Key

AZVMTDLPURVDGH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)C1=CN=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of Ethyl 3-(pyridin-3-yl)butanoate and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound Not provided C₁₁H₁₃NO₂ 191.23 (calculated) Ester, pyridinyl Pyridine at C3 of butanoate chain
Ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate 92288-94-3 C₁₁H₁₁NO₄ 221.21 Ester, pyridinyl, two ketone groups Additional dioxo groups at C2 and C4
Ethyl 4-oxo-4-(pyridin-4-yl)butanoate 25370-46-1 C₁₁H₁₁NO₃ 205.21 Ester, pyridinyl, ketone Ketone at C4, pyridine at C4 position
Ethyl 3-(1H-indol-3-yl)butanoate 67996-15-0 C₁₄H₁₇NO₂ 231.29 Ester, indolyl Indole substituent at C3
Ethyl 3-hydroxy-3-methylbutanoate 18267-36-2 C₇H₁₄O₃ 146.18 Ester, hydroxyl, methyl Hydroxyl and methyl groups at C3

Key Observations :

  • Pyridine vs. Indole: Ethyl 3-(1H-indol-3-yl)butanoate (231.29 g/mol) has a bulkier indole ring, increasing molecular weight by ~40 g/mol compared to the pyridine analog. Indole’s planar structure may enhance π-π stacking in biological systems, while pyridine’s basicity could improve solubility in acidic environments .
  • Ketone Functionalization: Ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate’s ketone groups (C=O) increase polarity and reactivity, making it prone to nucleophilic attacks or redox reactions. This contrasts with the unmodified butanoate chain in the target compound .
  • Positional Isomerism: Ethyl 4-oxo-4-(pyridin-4-yl)butanoate demonstrates how pyridine ring positioning (C4 vs.

Physical and Chemical Properties

While direct data for this compound is unavailable, inferences can be drawn from analogs:

Property This compound (Inferred) Ethyl 3-hydroxy-3-methylbutanoate Ethyl 3-(1H-indol-3-yl)butanoate
Water Solubility Moderate (pyridine’s basicity) High (hydroxyl group) Low (indole’s hydrophobicity)
Vapor Pressure Low to moderate Moderate Very low (high molecular weight)
Log Kow (Partitioning) ~1.5–2.5 Not reported ~3.5–4.0

Notes:

  • The hydroxyl group in Ethyl 3-hydroxy-3-methylbutanoate significantly boosts hydrophilicity, making it distinct from aromatic esters .

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